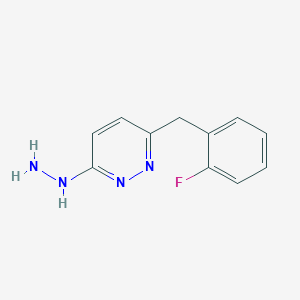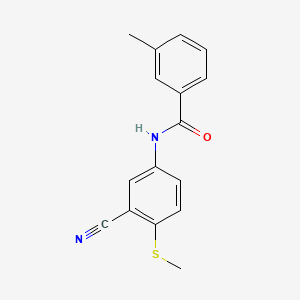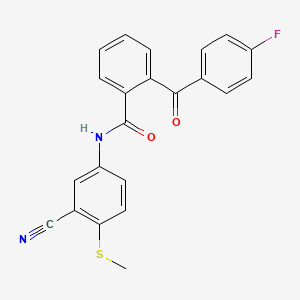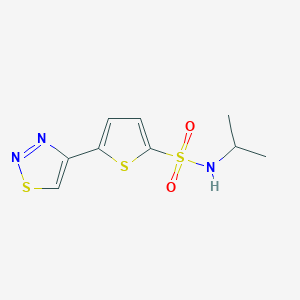
N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide
Overview
Description
N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as MPT0B390, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives that have been extensively studied for their pharmacological properties.
Scientific Research Applications
Chemical Structure and Properties
The compound N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide shows structural similarities to a set of analogs that are potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds, including 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide and its isomers, exhibit notable hydrogen-bonding networks and crystal packing due to their molecular structures. The aromatic ring and amide group of each molecule form a conjugated pi-system, ensuring planarity and additional stabilization through intramolecular hydrogen bonds (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Applications in Insecticide Development
The compound is closely related to Flubendiamide, which is characterized by its unique chemical structure and has shown extremely strong insecticidal activity, especially against lepidopterous pests. Flubendiamide's structure includes a heptafluoroisopropyl group in the anilide moiety, a sulfonylalkyl group in the aliphatic amide moiety, and an iodine atom in the phthalic acid moiety. Due to its novel mode of action and safety for non-target organisms, Flubendiamide is considered a suitable agent for controlling lepidopterous insects in integrated pest management programs (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Synthetic Chemistry Applications
The compound also has relevance in synthetic chemistry. For example, N-[2-(alkylsulfinyl)phenyl]-1 H -indole-2-carboxamides, which share structural similarities, undergo intramolecular sulfoxide electrophilic sulfenylation, leading to the formation of indolo[3,2- b ]-1,5-benzothiazepinones under certain conditions. This process highlights the potential use of N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide and its analogs in creating complex chemical structures (Eggers, Jog, Jog, & Bates, 2007).
Pharmacological Significance
In pharmacology, closely related compounds, such as isoxazol leflunomide and its metabolites, have shown promising effects as disease-modifying antirheumatic drugs. These compounds, including MNA279 and HR325, have been demonstrated to inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis, which is essential for normal immune cell functions (Knecht & Löffler, 1998).
properties
IUPAC Name |
N-(3-cyano-4-methylsulfinylphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c1-24(23)14-6-5-13(8-11(14)9-20)21-15(22)10-3-2-4-12(7-10)16(17,18)19/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYISMIRYLIQPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3124695.png)

![N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3124716.png)
![ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B3124724.png)
![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)
![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)
![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)
![4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid](/img/structure/B3124750.png)
![N-(2,4-dichlorophenyl)-N'-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}urea](/img/structure/B3124754.png)



